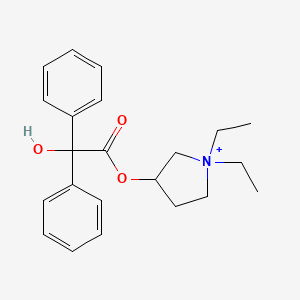
Benzilonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzilone is a quaternary ammonium compound known for its antimuscarinic properties. It is primarily used as an antispasmodic agent in the treatment of gastrointestinal disorders. The compound’s IUPAC name is 1,1-diethyl-3-(2-hydroxy-2,2-diphenylacetoxy)pyrrolidinium, and it has a molecular formula of C22H28NO3 .
Wissenschaftliche Forschungsanwendungen
Benzilone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying quaternary ammonium compounds.
Biology: Benzilone is utilized in research on neurotransmitter systems due to its antimuscarinic properties.
Medicine: It is investigated for its potential therapeutic effects in treating gastrointestinal disorders and other conditions involving smooth muscle spasms.
Industry: Benzilone is used in the production of pharmaceuticals and as an additive in certain industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzilone can be synthesized through a multi-step process involving the reaction of pyrrolidine with diethyl sulfate to form 1,1-diethylpyrrolidinium. This intermediate is then reacted with benzilic acid to yield Benzilone .
Industrial Production Methods: In industrial settings, the synthesis of Benzilone involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The reaction conditions typically include maintaining specific temperatures and pH levels to optimize the reaction rate and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Benzilone undergoes various chemical reactions, including:
Oxidation: Benzilone can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: Benzilone can participate in nucleophilic substitution reactions, where the pyrrolidinium group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wirkmechanismus
Benzilone exerts its effects by blocking muscarinic acetylcholine receptors, which are involved in the transmission of nerve impulses in the parasympathetic nervous system. By inhibiting these receptors, Benzilone reduces smooth muscle contractions and glandular secretions, providing relief from spasms and other related symptoms .
Similar Compounds:
Atropine: Another antimuscarinic agent used for similar therapeutic purposes.
Scopolamine: Known for its antimuscarinic and antiemetic properties.
Hyoscyamine: Used to treat various gastrointestinal disorders.
Comparison: Benzilone is unique in its minimal passage through the blood-brain barrier, which reduces central nervous system side effects compared to other antimuscarinic agents like atropine and scopolamine. This makes Benzilone a preferred choice for treating peripheral conditions without significant central effects .
Eigenschaften
CAS-Nummer |
16175-92-1 |
|---|---|
Molekularformel |
C22H28NO3+ |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(1,1-diethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H28NO3/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,20,25H,3-4,15-17H2,1-2H3/q+1 |
InChI-Schlüssel |
ZKCWITXZGWUJAV-UHFFFAOYSA-N |
SMILES |
CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC |
Kanonische SMILES |
CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC |
Andere CAS-Nummern |
16175-92-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



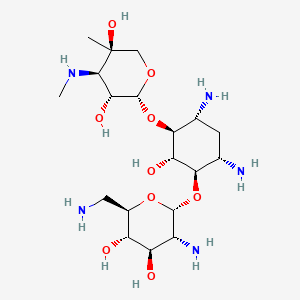
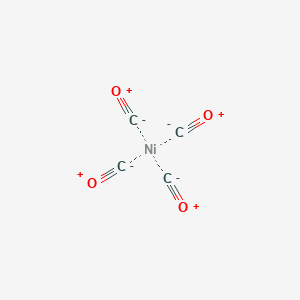
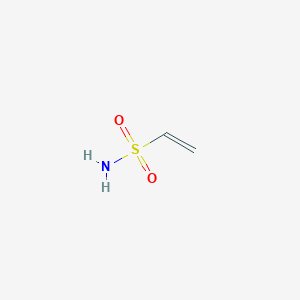
![2-[(2,4,6-Trimethylphenyl)sulfonylamino]acetic acid](/img/structure/B1200578.png)
![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1200579.png)
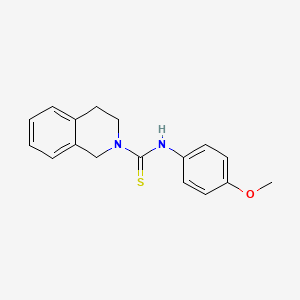
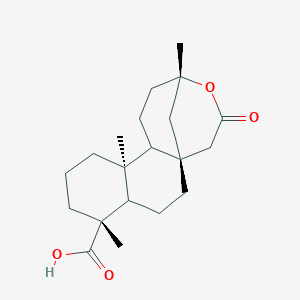
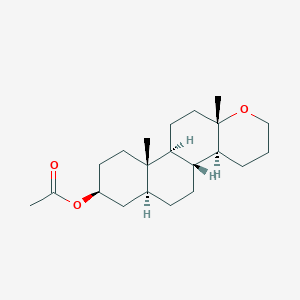
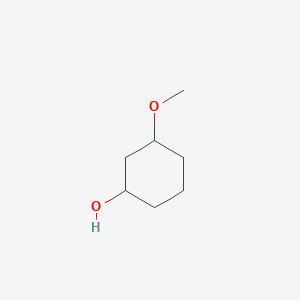
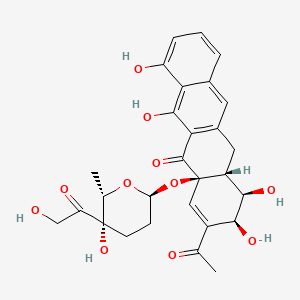
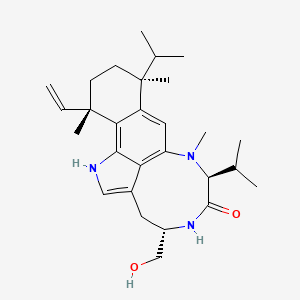
![(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1200592.png)
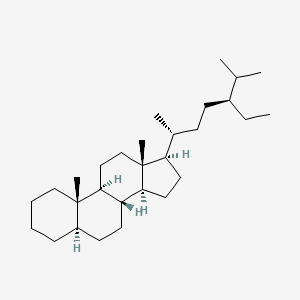
![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)